Benzenamine, 3-methyl-4-(1-pyrrolidinyl)-, monohydrochloride Benzenamine, 3-methyl-4-(1-pyrrolidinyl)-, monohydrochloride
Brand Name: Vulcanchem
CAS No.: 68155-75-9
VCID: VC7812522
InChI: InChI=1S/C11H16N2.ClH/c1-9-8-10(12)4-5-11(9)13-6-2-3-7-13;/h4-5,8H,2-3,6-7,12H2,1H3;1H
SMILES: CC1=C(C=CC(=C1)N)N2CCCC2.Cl
Molecular Formula: C11H17ClN2
Molecular Weight: 212.72 g/mol

Benzenamine, 3-methyl-4-(1-pyrrolidinyl)-, monohydrochloride

CAS No.: 68155-75-9

Cat. No.: VC7812522

Molecular Formula: C11H17ClN2

Molecular Weight: 212.72 g/mol

* For research use only. Not for human or veterinary use.

Benzenamine, 3-methyl-4-(1-pyrrolidinyl)-, monohydrochloride - 68155-75-9

Specification

CAS No. 68155-75-9
Molecular Formula C11H17ClN2
Molecular Weight 212.72 g/mol
IUPAC Name 3-methyl-4-pyrrolidin-1-ylaniline;hydrochloride
Standard InChI InChI=1S/C11H16N2.ClH/c1-9-8-10(12)4-5-11(9)13-6-2-3-7-13;/h4-5,8H,2-3,6-7,12H2,1H3;1H
Standard InChI Key TYYWITYEVLLJLH-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)N)N2CCCC2.Cl
Canonical SMILES CC1=C(C=CC(=C1)N)N2CCCC2.Cl

Introduction

Chemical Identification and Nomenclature

Benzenamine, 3-methyl-4-(1-pyrrolidinyl)-, monohydrochloride is the hydrochloride salt of the parent amine 3-methyl-4-(pyrrolidin-1-yl)aniline. The base compound, with the molecular formula C11H16N2\text{C}_{11}\text{H}_{16}\text{N}_{2} , gains a hydrochloride moiety (HCl\text{HCl}) upon salt formation, resulting in the molecular formula C11H16N2HCl\text{C}_{11}\text{H}_{16}\text{N}_{2} \cdot \text{HCl}. Systematic naming conventions designate it as 3-methyl-4-(pyrrolidin-1-yl)aniline hydrochloride, while common synonyms include 3-methyl-4-(1-pyrrolidinyl)benzenamine hydrochloride and N-(4-amino-2-methylphenyl)pyrrolidine hydrochloride .

Key Identifiers

PropertyValueSource
CAS Registry Number (base)16089-43-3
Molecular Formula (base)C11H16N2\text{C}_{11}\text{H}_{16}\text{N}_{2}
Molecular Weight (base)176.26 g/mol
EC Number (base)240-243-1
PubChem CID (base)85277
ChEMBL ID (base)CHEMBL1620786

The hydrochloride salt’s exact CAS number remains unspecified in accessible literature, though analogous compounds like 4-(1-pyrrolidinyl)aniline hydrochloride (CAS 216670-47-2) suggest a similar numbering pattern for derivatives.

Structural and Physicochemical Properties

The compound features a benzene ring substituted with a methyl group at position 3 and a pyrrolidine moiety at position 4, with the amine group protonated by hydrochloric acid. The 2D structure, represented by the SMILES string CC1=C(C=CC(=C1)N)N2CCCC2\text{CC1=C(C=CC(=C1)N)N2CCCC2} , confirms the substitution pattern. X-ray crystallography data for the hydrochloride salt are unavailable, but computational models predict a planar aromatic system with the pyrrolidine ring adopting an envelope conformation to minimize steric strain .

Computed Physicochemical Parameters

ParameterValueMethod
LogP (base)2.34PubChem
Hydrogen Bond Donors1 (amine group)
Hydrogen Bond Acceptors2 (amine, pyrrolidine)
Topological Polar Surface Area24.5 Ų

The hydrochloride salt’s aqueous solubility is anticipated to exceed that of the free base due to ionic character, though experimental solubility data remain unreported.

Synthesis and Derivatives

Industrial synthesis of the parent amine typically involves nucleophilic aromatic substitution, where 3-methyl-4-nitroaniline reacts with pyrrolidine under catalytic hydrogenation conditions, followed by hydrochloric acid treatment to yield the monohydrochloride salt . A key derivative, 3-methyl-4-(1-pyrrolidinyl)-benzene diazonium trichlorozincate (CAS 52572-38-0) , demonstrates the compound’s utility as a diazonium precursor for azo dye synthesis and electrophilic coupling reactions.

Reaction Pathways

  • Nitro Reduction:
    3-Methyl-4-nitroaniline+PyrrolidineH2/Pd3-Methyl-4-(pyrrolidin-1-yl)aniline\text{3-Methyl-4-nitroaniline} + \text{Pyrrolidine} \xrightarrow{\text{H}_2/\text{Pd}} \text{3-Methyl-4-(pyrrolidin-1-yl)aniline}

  • Salt Formation:
    3-Methyl-4-(pyrrolidin-1-yl)aniline+HClMonohydrochloride Salt\text{3-Methyl-4-(pyrrolidin-1-yl)aniline} + \text{HCl} \rightarrow \text{Monohydrochloride Salt}

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